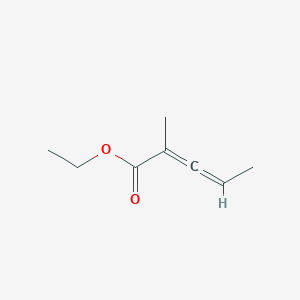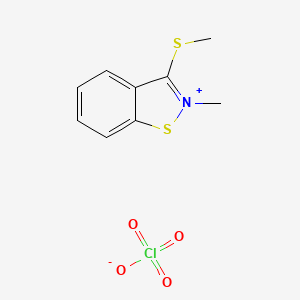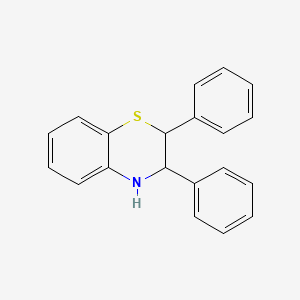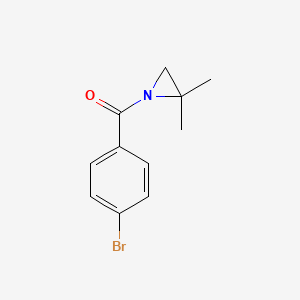
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by two amino groups and two methoxy groups attached to a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with methanol under alkaline conditions. The reaction is catalyzed by a base, and heating and stirring are employed to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Biology: The compound’s redox properties make it useful in studies related to cellular respiration and oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox cycling ability. The compound can undergo oxidation and reduction, which allows it to participate in electron transfer reactions. This property is particularly useful in regenerating Fe²⁺ and H₂O₂ in biological systems, such as in the decay of wood by brown rot fungi .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione
Comparison: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and reactivity. In contrast, similar compounds like 2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione have different substituents (chlorine instead of methoxy), affecting their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
28293-19-8 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h9-10H2,1-2H3 |
InChI-Schlüssel |
CTWRTYUZYVCHDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C(=C(C1=O)N)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)

![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)

![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)

![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)


![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
